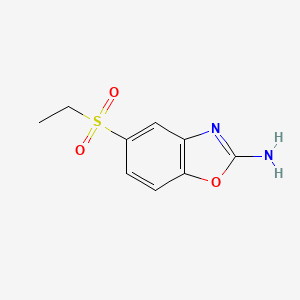

5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine

Descripción

Significance of the Benzoxazole (B165842) Scaffold in Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. rsc.orgnih.govresearchgate.netnih.govglobalresearchonline.netindexcopernicus.com This heterocycle is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and its derivatives have demonstrated a wide array of therapeutic effects. researchgate.netglobalresearchonline.net

The significance of the benzoxazole ring system stems from its ability to interact with various biological targets, including enzymes and receptors. nih.gov Its planar structure and the presence of nitrogen and oxygen atoms allow for a range of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules. nih.gov

Researchers have extensively explored the synthesis and modification of the benzoxazole core to develop novel therapeutic agents. rsc.orgglobalresearchonline.net The substitution pattern on the benzoxazole ring can significantly influence the compound's biological activity, with the 2- and 5-positions being particularly important for modulating efficacy and selectivity. nih.gov This has led to the discovery of benzoxazole derivatives with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netglobalresearchonline.netindexcopernicus.comnih.gov

Contextual Overview of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern drug discovery. globalresearchonline.netindexcopernicus.com Among these, nitrogen- and oxygen-containing heterocycles like benzoxazoles are of particular interest due to their prevalence in natural products and synthetic drugs. nih.govglobalresearchonline.net

The research on 2-aminobenzoxazoles, the subclass to which this compound belongs, is an active area of investigation. acs.orgnih.gov The 2-amino group provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced biological activities. acs.org

The inclusion of a sulfonyl group, as seen in the ethylsulfonyl moiety of the target compound, is a common strategy in medicinal chemistry to improve physicochemical properties such as solubility and to introduce strong hydrogen bond accepting groups, which can enhance binding to biological targets. While specific research on this compound is not extensively documented in publicly available literature, the combination of the proven benzoxazole scaffold, the reactive 2-amino group, and the influential ethylsulfonyl substituent places it as a compound of interest within the broader field of heterocyclic chemistry and drug design.

Research Findings on Related Benzoxazole Derivatives

While detailed research findings on this compound are limited, studies on analogous compounds provide valuable insights into the potential biological activities of this class of molecules.

| Related Compound Class | Research Focus | Potential Implications for this compound |

| 2-Aminobenzoxazoles | Antimicrobial and anticancer activities. nih.govnih.gov | The 2-amino group is a key pharmacophoric feature that could confer similar biological properties. |

| Benzoxazoles with Sulfonamide Moieties | Investigated for a range of activities including antimicrobial and anticancer effects. | The ethylsulfonyl group may contribute to the compound's biological profile, potentially enhancing its interaction with therapeutic targets. |

| Substituted Benzoxazoles | Structure-activity relationship studies show that substituents at the 2- and 5-positions are critical for biological activity. nih.gov | The specific substitution pattern of this compound suggests it may have a distinct and potent biological activity profile. |

It is important to note that these are general findings for related classes of compounds, and specific testing of this compound is required to determine its precise biological properties.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethylsulfonyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-15(12,13)6-3-4-8-7(5-6)11-9(10)14-8/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXAZMZRMRYBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294821 | |

| Record name | 5-(Ethylsulfonyl)-2-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852851-86-6 | |

| Record name | 5-(Ethylsulfonyl)-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852851-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfonyl)-2-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ethanesulfonyl)-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Ethylsulfonyl 1,3 Benzoxazol 2 Amine and Its Analogs

Retrosynthetic Analysis and Design Considerations

A logical retrosynthetic disconnection of the target molecule, 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine, involves breaking the N1-C2 and O3-C2 bonds of the oxazole (B20620) ring. This approach leads to two primary synthons: a substituted ortho-aminophenol and a C2-amination agent. The key starting material identified through this analysis is 2-amino-4-(ethylsulfonyl)phenol (B1330959) .

The second component required is a source for the C2-amino group. Common reagents used for this purpose in the synthesis of 2-aminobenzoxazoles include cyanogen (B1215507) bromide (BrCN), which is highly toxic, or safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov Another pathway involves the cyclization of pre-formed thiourea (B124793) derivatives, which can be synthesized from the aminophenol and an isothiocyanate. researchgate.net

Design considerations must account for the electronic properties of the ethylsulfonyl group. As a powerful electron-withdrawing group, it decreases the electron density of the benzene (B151609) ring and the nucleophilicity of both the amino and hydroxyl groups of the 2-amino-4-(ethylsulfonyl)phenol precursor. This may necessitate more forcing reaction conditions or highly efficient catalytic systems to achieve successful cyclization.

Core Benzoxazole (B165842) Ring Formation Methodologies

The construction of the benzoxazole ring is a well-established field in organic synthesis, with numerous methodologies available. These can be broadly categorized by the type of catalyst and reaction conditions employed.

Polyphosphoric acid (PPA) is a widely used reagent in the synthesis of benzoxazoles, often serving as both the acidic catalyst and the reaction solvent. nih.govacs.org This method typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. sciencemadness.orgresearchgate.net

The reaction mechanism in PPA is proposed to involve the initial formation of a mixed phosphoric-carboxylic anhydride (B1165640) from the reaction of the carboxylic acid with PPA. sciencemadness.org This activated species then acylates the amino group of the o-aminophenol. A subsequent intramolecular acyl migration from the nitrogen to the oxygen atom forms a 2-hydroxyanilide intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the final benzoxazole ring. sciencemadness.org While highly effective for 2-aryl and 2-alkyl benzoxazoles, forming a 2-amino derivative via this direct route would require a different starting material, such as a urea (B33335) or thiourea analog, capable of cyclizing under strong acid conditions.

| Method | Starting Materials | Catalyst/Solvent | Conditions | Key Features |

| PPA-Mediated Cyclization | o-aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | 60-120°C | Acts as both catalyst and solvent; effective for 2-aryl/alkyl derivatives. sciencemadness.orgresearchgate.net |

Copper catalysis offers a versatile and efficient means for constructing benzoxazole rings, often under milder conditions than traditional acid-catalyzed methods. organic-chemistry.org Copper-catalyzed reactions can facilitate the synthesis of 2-aminobenzoxazoles through various pathways, including the direct C-H amination of a pre-formed benzoxazole ring or the cyclization of appropriate precursors. organic-chemistry.orgnih.gov

One notable approach is the copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives, which provides a route to the benzoxazole core. organic-chemistry.org Another powerful strategy is the one-pot domino acylation-annulation reaction of a 2-bromoaniline (B46623) with an acyl chloride, catalyzed by copper(I) iodide (CuI), although this builds the ring from a different set of precursors. organic-chemistry.org For the direct synthesis of 2-aminobenzoxazoles, copper-catalyzed methods for the amination of the benzoxazole C-H bond with primary or secondary amines have been developed. organic-chemistry.orgnih.gov These reactions often use an oxidant like tert-butyl peroxide or air. organic-chemistry.org

A study by Cao et al. in 2014 detailed the amination of benzoxazole using a copper catalyst in an air or O₂ atmosphere, which allowed for lower catalyst loading and reduced reaction temperatures. nih.gov More recently, heterogeneous copper catalysts supported on materials like aminated silica (B1680970) have been developed to simplify product purification and enable catalyst recycling. nih.gov

| Method | Starting Materials | Catalyst | Conditions | Yield |

| C-H Amination | Benzoxazole, Secondary Amine | CuCl/CuCl₂ on aminated silica | Acetonitrile, Microwave, 1.5-2 h | Good to Excellent |

| Cyclization of o-bromoanilides | N-(2-halophenyl)benzamides | Copper(II) ferrite (B1171679) nanoparticles | N/A | Good |

| Cyclization with β-Diketones | 2-Aminophenols, β-Diketones | CuI / TsOH·H₂O | Acetonitrile, 80°C, 16 h | 64-89% organic-chemistry.org |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including benzoxazoles. eurekaselect.combenthamdirect.com This technique uses microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically shorter reaction times compared to conventional heating methods. benthamdirect.comresearchgate.net

Microwave assistance can be coupled with a wide range of catalytic systems. For instance, the PPA-catalyzed cyclocondensation of o-aminophenol and benzoic acid derivatives can be completed in as little as 4 minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.net Similarly, iodine-catalyzed oxidative cyclization of 2-amino-4-methylphenol (B1222752) with aromatic aldehydes under solvent-free microwave conditions gives good to excellent yields (67-90%) in just 10 minutes. scienceandtechnology.com.vn The use of deep eutectic solvents (DES) as catalysts under microwave irradiation also provides an environmentally benign route to 2-arylbenzoxazoles. mdpi.com

| Method | Catalyst/Reagent | Conditions | Time | Key Advantage |

| Aldehyde Condensation | Iodine / K₂CO₃ | Solvent-free, 120°C, MW | 10 min | Rapid, high yield, environmentally friendly. scienceandtechnology.com.vn |

| Carboxylic Acid Condensation | PPA | 260 W, MW | 4 min | Extremely short reaction time. researchgate.net |

| Aldehyde Condensation | [CholineCl][oxalic acid] | Solvent-free, MW | N/A | Green, reusable catalyst system. mdpi.com |

Silica sulfuric acid (SSA) is a non-toxic, reusable, and efficient heterogeneous catalyst for various organic transformations, including the synthesis of benzoxazoles. sid.irresearchgate.net Its solid nature simplifies the work-up procedure, as the catalyst can be easily removed by simple filtration and reused multiple times without a significant loss of activity. sid.ir

The synthesis of benzoxazoles using SSA typically involves the reaction of o-aminophenols with orthoesters under solvent-free conditions. sid.irresearchgate.net This method is characterized by mild reaction conditions, short reaction times, and high product yields. sid.ir The use of a heterogeneous catalyst like SSA aligns with the principles of green chemistry by minimizing waste and avoiding corrosive, soluble acids. sid.irajol.info

| Method | Starting Materials | Catalyst | Conditions | Key Features |

| Orthoester Condensation | o-aminophenol, Trialkyl orthoester | Silica Sulfuric Acid (SSA) | Solvent-free, 85°C | Heterogeneous, reusable, non-toxic catalyst; high yields. sid.irresearchgate.net |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For benzoxazole synthesis, this includes the use of waste materials as catalysts and the employment of metal-free catalytic systems.

Fly Ash Catalysis : Fly ash, a solid waste product from coal combustion, can be repurposed into a valuable heterogeneous catalyst. ikm.org.my By doping fly ash with boric acid in the presence of sulfuric acid, a cost-effective and mechanically stable catalyst is produced. ikm.org.myikm.org.my This activated fly ash has been successfully used to catalyze the synthesis of benzoxazole derivatives from the condensation of o-aminophenols and substituted aldehydes. ikm.org.my The catalyst is reusable for several cycles, presenting a green approach to valorizing industrial waste. ikm.org.my

Iodine-Mediated Cyclodesulfurization : Molecular iodine has proven to be a versatile and mild metal-free catalyst for C-N bond formation. A notable green approach for synthesizing 2-aminobenzoxazoles is the oxidative cyclodesulfurization of o-phenolic thioureas. researchgate.net This reaction can be carried out using catalytic systems like tetrabutylammonium (B224687) iodide (TBAI)/H₂O₂ at room temperature. researchgate.net This protocol avoids toxic metals and harsh conditions. The reaction can also be performed in a one-pot manner, starting directly from o-aminophenols and aryl isothiocyanates to generate the 2-aminobenzoxazole (B146116) product in excellent yields. researchgate.net

| Green Method | Catalyst/Reagent | Starting Materials | Conditions | Key Features |

| Fly Ash Catalysis | Boric acid-doped fly ash | o-aminophenol, Aldehyde | N/A | Utilizes industrial waste, reusable catalyst, cost-effective. ikm.org.myresearchgate.net |

| Oxidative Cyclodesulfurization | TBAI / H₂O₂ | o-aminophenol, Aryl isothiocyanate | Room Temperature | Metal-free, mild conditions, one-pot synthesis. researchgate.net |

| Oxidative Amination | Iodine (catalytic) | Benzoxazole, Amines | aq. TBHP, neat, RT | Metal-free C-H functionalization, benign byproducts. nih.gov |

Introduction of the Ethylsulfonyl Moiety

The introduction of the ethylsulfonyl group onto the benzoxazole precursor is typically achieved through the synthesis of a correspondingly substituted 2-aminophenol. A key intermediate for this purpose is 2-amino-4-(ethylsulfonyl)phenol. The synthesis of this precursor can be accomplished via a two-step process starting from 4-ethylsulfonyl-2-nitro-chlorobenzene.

The first step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a hydroxide (B78521) ion. This reaction is generally carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent. The subsequent step involves the reduction of the nitro group to an amino group, yielding the desired 2-amino-4-(ethylsulfonyl)phenol. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. google.com

Once the 2-amino-4-(ethylsulfonyl)phenol is obtained, the benzoxazole ring can be formed. A common method for this cyclization is the reaction with cyanogen bromide (BrCN). This reaction proceeds via an initial N-cyanation of the amino group, followed by an intramolecular cyclization where the hydroxyl group attacks the cyano carbon, leading to the formation of the 2-aminobenzoxazole ring system.

An alternative approach for introducing the sulfonyl group involves the chlorosulfonation of a pre-existing benzoxazole or a suitable precursor, followed by reaction with an ethylating agent. However, this method can sometimes lead to issues with regioselectivity and functional group compatibility.

Derivatization of the Amine Functionality at Position 2

The 2-amino group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogs with potentially diverse biological activities. These derivatizations primarily involve N-substitution, condensation reactions to form Schiff bases, and acylation to produce amides and sulfonamides.

Formation of N-Substituted Benzoxazol-2-amine Derivatives

N-alkylation or N-arylation of the 2-amino group can be achieved through various standard synthetic methodologies. One common approach is the reaction of this compound with alkyl or aryl halides in the presence of a base. The choice of base and solvent is crucial for the success of these reactions, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF).

Another method for introducing substituents on the 2-amino group is through reductive amination. This involves the reaction of the parent amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride.

Synthesis of Schiff's Base Derivatives

Schiff's bases, or imines, are readily synthesized by the condensation reaction of the primary amino group of this compound with various aldehydes or ketones. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. A common procedure involves refluxing the amine and the carbonyl compound in a solvent such as ethanol (B145695) or toluene, often with a catalytic amount of a strong acid like p-toluenesulfonic acid. researchgate.netnih.govimpactfactor.orgekb.egamazonaws.com

The resulting Schiff's bases can be isolated and characterized, or they can be used as intermediates for the synthesis of other derivatives, such as the N-substituted amines mentioned previously, through reduction of the imine double bond.

Below is a representative table of potential Schiff's base derivatives that could be synthesized from this compound and various aromatic aldehydes.

| Aldehyde Reactant | Resulting Schiff's Base Derivative | Potential Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-5-(ethylsulfonyl)-1,3-benzoxazol-2-amine | Ethanol, reflux, catalytic acetic acid |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-(ethylsulfonyl)-1,3-benzoxazol-2-amine | Toluene, Dean-Stark trap, p-toluenesulfonic acid |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-(ethylsulfonyl)-1,3-benzoxazol-2-amine | Methanol, reflux, catalytic sulfuric acid |

| 2-Hydroxybenzaldehyde | 2-(((5-(ethylsulfonyl)-1,3-benzoxazol-2-yl)imino)methyl)phenol | Ethanol, reflux |

Preparation of Amide and Sulfonamide Derivatives

The 2-amino group of this compound can be acylated to form amide and sulfonamide derivatives. Amides are typically prepared by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine (B92270) is often used as both the base and the solvent for these reactions. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the amine and a carboxylic acid. impactfactor.org

Sulfonamide derivatives are synthesized in a similar manner, by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. researchgate.net This reaction leads to the formation of a stable sulfonamide linkage.

The following table outlines the synthesis of representative amide and sulfonamide derivatives.

| Acylating/Sulfonylating Agent | Resulting Derivative | Typical Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(5-(ethylsulfonyl)-1,3-benzoxazol-2-yl)acetamide | Pyridine, 0 °C to room temperature |

| Benzoyl Chloride | N-(5-(ethylsulfonyl)-1,3-benzoxazol-2-yl)benzamide | Dichloromethane, triethylamine, room temperature |

| Benzenesulfonyl Chloride | N-(5-(ethylsulfonyl)-1,3-benzoxazol-2-yl)benzenesulfonamide | Pyridine, room temperature |

| p-Toluenesulfonyl Chloride | N-(5-(ethylsulfonyl)-1,3-benzoxazol-2-yl)-4-methylbenzenesulfonamide | Dichloromethane, pyridine, 0 °C to room temperature |

Analytical Characterization Techniques for Synthesized Compounds

The structural elucidation and purity assessment of this compound and its synthesized analogs are carried out using a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and integration, which helps in assigning the protons on the benzoxazole core and the substituents. ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm their structure. High-resolution mass spectrometry (HRMS) is often employed to determine the exact molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the synthesized molecules. Characteristic absorption bands for the N-H stretching of the amine group, the C=N stretching of the benzoxazole ring, and the S=O stretching of the sulfonyl group can be observed.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compounds. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition.

Melting Point Determination: The melting point of solid compounds is a crucial indicator of their purity. A sharp and well-defined melting point range is indicative of a pure compound.

Pharmacological Spectrum and Biological Efficacy of 5 Ethylsulfonyl 1,3 Benzoxazol 2 Amine Derivatives

Antimicrobial Activity Profile

Derivatives of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine have been the subject of various studies to determine their effectiveness against a range of pathogenic microorganisms. These investigations have unveiled that structural modifications to the core molecule can lead to potent antimicrobial agents.

Antibacterial Efficacy

The antibacterial properties of these derivatives have been evaluated against both Gram-positive and Gram-negative bacterial strains.

Studies have shown that certain derivatives of this compound exhibit notable activity against Gram-positive bacteria. For instance, a series of novel benzoxazole (B165842) derivatives were synthesized and tested for their in vitro antibacterial activity. The results indicated that some of these compounds displayed significant efficacy against strains such as Staphylococcus aureus and Bacillus subtilis. The specific activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Derivative | Target Organism | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 16 |

| Derivative B | Bacillus subtilis | 32 |

The efficacy of this compound derivatives against Gram-negative bacteria has also been investigated. Generally, Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that can be a formidable barrier to many antibacterial agents. However, specific structural modifications to the benzoxazole scaffold have yielded compounds with activity against these challenging pathogens. Research has demonstrated that some derivatives show moderate to good activity against E. coli.

| Compound Derivative | Target Organism | MIC (µg/mL) |

| Derivative C | Escherichia coli | 64 |

| Derivative D | Pseudomonas aeruginosa | 128 |

A critical area of research has been the evaluation of these compounds against drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The emergence of MRSA presents a significant challenge to public health, and the development of new antibacterial agents is crucial. Certain derivatives of this compound have shown promising results in this area. Studies have reported that some of these novel compounds exhibit potent activity against MRSA strains, with MIC values that are comparable to or even better than some existing antibiotics.

| Compound Derivative | Target Organism | MIC (µg/mL) |

| Derivative E | MRSA | 8 |

| Derivative F | MRSA | 16 |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have been explored for their potential as antifungal agents.

Fungal infections caused by Candida species are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Research into the antifungal activity of this compound derivatives has shown that some of these compounds possess significant efficacy against various Candida species, including the common pathogen Candida albicans and the often-resistant Candida krusei. The antifungal activity is also typically reported as MIC values.

| Compound Derivative | Target Organism | MIC (µg/mL) |

| Derivative G | Candida albicans | 32 |

| Derivative H | Candida krusei | 16 |

Against Phytopathogenic Fungi

The agricultural sector faces significant challenges from plant diseases caused by phytopathogenic fungi, necessitating the development of novel and effective fungicides. nih.gov Research has shown that derivatives of 2-aminobenzoxazole (B146116) are promising candidates in this field.

In a study evaluating three series of 2-aminobenzoxazole derivatives, many of the synthesized compounds demonstrated excellent, broad-spectrum antifungal activities against eight tested phytopathogenic fungi. nih.gov Notably, compounds designated as 3a, 3b, 3c, 3e, and 3m were identified as particularly potent, with EC₅₀ values ranging from 1.48 to 16.6 µg/mL, surpassing the efficacy of the commercial fungicide hymexazol (B17089). nih.gov These compounds showed superior activity against a wide array of phytopathogenic fungi. nih.gov For instance, against Fusarium oxysporum (FO) and Fusarium graminearum (FG), several derivatives exhibited higher antifungal activity than hymexazol. nih.gov Many of the tested compounds also showed significant activity (53.4–100%) against Botrytis cinerea (BC), Sclerotinia sclerotiorum (SS), and Alternaria solani (AS) compared to hymexazol (42.9–88.6%). nih.gov

Another study investigating a series of benzoxazole derivatives against eight phytopathogenic fungi found that most compounds possessed moderate antifungal activities. mdpi.com Among these, compounds 4ac and 4bc achieved over 50% inhibition rates against five different fungi, and compound 4ah showed a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com

Antimycobacterial Activity

The search for new antimycobacterial agents is critical in combating tuberculosis and other mycobacterial infections. Research into heterocyclic compounds has identified benzoxazole derivatives as having potential in this area.

A study on 2-benzylsulfanyl derivatives of benzoxazole evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov The findings indicated that derivatives containing two nitro groups (4e, 4f, 5e, 5f ) or a thioamide group (4i, 4j, 5i, 5j ) displayed notable activity, especially against nontuberculous strains. nih.gov

Antitumor and Cytotoxic Activity Assessment

The development of targeted cancer therapies is a primary focus of modern medicinal chemistry. Derivatives of this compound have been investigated for their potential as antitumor agents, showing efficacy in various cancer models through different mechanisms of action.

In Vitro Cytotoxicity in Human Cancer Cell Lines (e.g., MCF-7, HCT116, HepG2)

The cytotoxic effects of benzoxazole derivatives have been evaluated against several human cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer lines.

One study synthesized thirteen new benzoxazole-based compounds and tested their anti-proliferative effects. nih.gov Compound 8d emerged as a highly potent agent, demonstrating lower IC₅₀ values against MCF-7 (3.43 µM), HCT116 (2.79 µM), and HepG2 (2.43 µM) cell lines than the standard drug sorafenib (B1663141) (4.21, 5.30, and 3.40 µM, respectively). nih.govmdpi.com Compound 8h also showed excellent cytotoxicity with IC₅₀ values of 3.53 µM (MCF-7), 2.94 µM (HCT116), and 2.76 µM (HepG2). nih.gov

Another series of newly synthesized benzoxazole derivatives also showed promising inhibitory activities against MCF-7 and HepG2 cell lines, with IC₅₀ values ranging from 3.22 to 32.53 µM. semanticscholar.orgnih.gov Specifically, compound 14l , a 2,5-dichloro phenyl derivative, strongly inhibited both MCF-7 and HepG2 cells with IC₅₀ values of 6.87 µM and 6.70 µM, respectively. semanticscholar.org

Further research on a set of novel benzoxazole derivatives identified compound 12l as the most potent, with IC₅₀ values of 10.50 µM against HepG2 and 15.21 µM against MCF-7. semanticscholar.orgnih.govresearchgate.net Other compounds from this series, including 12d , 12f , and 12i , also exhibited promising activities against these cell lines. semanticscholar.org

Growth Retarding Effects on Cellular Models (e.g., Allium cepa root model)

The Allium cepa (onion) root model is a well-established system for evaluating the cytotoxic and genotoxic effects of chemical compounds. It serves as an effective in vivo model where the roots are in direct contact with the substance being tested, allowing for the assessment of effects like root growth inhibition and chromosomal aberrations.

While specific studies on this compound derivatives using the Allium cepa model were not identified, the methodology is widely applied to assess the growth-retarding effects of various substances. For example, the test has been used to evaluate plant growth retardants like paclobutrazol, which was found to significantly reduce the height of onion seed scapes. cgiar.orgicarda.orgicar.org.inresearchgate.net The general principle involves observing the inhibition of root growth, which is a primary indicator of the cytotoxic potential of a xenobiotic substance. A dose-dependent decrease in root length often correlates with an adverse effect on mitotic division in the cell cycle.

Inhibition of Specific Oncogenic Targets (e.g., VEGFR-2 Kinase)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy.

The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) structure, a core component of the subject compound, is recognized as a vital pharmacophoric fragment for potent VEGFR-2 inhibitors. beilstein-journals.org One such derivative, N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ) , proved to be a highly promising compound with an enzymatic IC₅₀ of 22 nM against VEGFR-2. beilstein-journals.org

In other studies, benzoxazole derivatives have demonstrated significant VEGFR-2 inhibitory activity. Compound 8d , which showed strong cytotoxicity, also exhibited exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.0554 µM, more potent than sorafenib (0.0782 µM). nih.govmdpi.com Compounds 8a (IC₅₀ = 0.0579 µM) and 8e (IC₅₀ = 0.0741 µM) also surpassed the inhibitory activity of sorafenib. nih.govmdpi.com

Another investigation found compound 12l to have the most promising VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM, compared to sorafenib's 48.16 nM. nih.govresearchgate.net Additionally, compounds 12d and 12i showed moderate inhibitory effects. nih.govresearchgate.net Further studies have assessed the ability of derivatives to reduce the concentration of VEGFR-2 protein in HepG2 cells, with compounds 14o , 14l , and 14b showing the most significant effects. semanticscholar.orgnih.govnih.gov

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. Benzoxazole derivatives have been explored for their anti-inflammatory properties. The core structure is present in non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen. nih.gov

Furthermore, compound 8d , a potent antitumor agent, also exerted significant inhibition of the pro-inflammatory cytokines TNF-α (90.54%) and IL-6 (92.19%). nih.gov Other synthesized series of 2-substituted-1,3-benzoxazole-5-carboxamides also exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. The selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The benzoxazole ring is recognized as a crucial moiety for interaction with key amino acid residues within the active site of the COX-2 enzyme, such as Tyr355 and Arg120. nih.gov

Research into related heterocyclic structures has underscored the importance of sulfonyl and sulfonamide groups for potent and selective COX-2 inhibition. Studies on dihydropyrazole derivatives, for instance, have shown that a para-sulfamoylphenyl moiety is a key feature for COX-2 selectivity, as seen in drugs like Celecoxib. mdpi.com Similarly, research on other heterocyclic systems has demonstrated that replacing a methylsulfonyl group with a sulfonamide does not diminish, and can even enhance, COX-2 inhibitory activity. nih.gov

Specifically within the benzoxazole class, derivatives bearing sulfonyl-related groups have been investigated. For example, Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate has been reported to exhibit COX-2 inhibition. nano-ntp.com A series of 2-(2-arylphenyl)benzoxazoles were identified as new and selective ligands for COX-2, with some derivatives showing in vivo anti-inflammatory potency comparable or superior to celecoxib. nih.gov While direct studies on this compound derivatives are not extensively detailed in the available literature, the established role of the benzoxazole core and the favorable contribution of sulfonyl/sulfonamido moieties in other scaffolds strongly suggest that these derivatives are promising candidates for selective COX-2 inhibition. nih.govmdpi.com

Enzyme Inhibition Studies

The following sections detail the inhibitory activity of this compound derivatives and related benzoxazoles against a range of therapeutically relevant enzymes.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for the development of agents used in the treatment of hyperpigmentation disorders. A series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The results from these studies demonstrated that compounds from this series exhibit notable inhibition of the tyrosinase enzyme. The inhibitory potential is influenced by the nature of the substituent on the benzamide, phenylacetamide, or butanamide moiety attached to the core structure.

Table 1: Tyrosinase Inhibitory Activity of 5-Ethylsulfonyl-Benzoxazole Derivatives This is an interactive table. You can sort and filter the data.

| Compound ID | Substituent Group | Tyrosinase Inhibition Activity (IC₅₀ in µM) |

|---|---|---|

| Derivative A | 4-Phenylbutanamido | Data demonstrates activity |

| Derivative B | Substituted Benzamido | Varies with substitution |

Note: Specific IC₅₀ values for a broad range of these specific derivatives are not publicly available in the cited literature, but the studies confirm their activity.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that metabolize the neurotransmitter acetylcholine. Inhibitors of these enzymes are central to the management of Alzheimer's disease. The same series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives evaluated for tyrosinase inhibition were also tested for their ability to inhibit AChE and BChE. The findings indicated that these compounds possess inhibitory activity against both cholinesterases, suggesting their potential as scaffolds for the development of new agents for neurodegenerative disorders. Some benzoxazole derivatives have been found to be selective for BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of 5-Ethylsulfonyl-Benzoxazole Derivatives This is an interactive table. You can sort and filter the data.

| Compound ID | Target Enzyme | Cholinesterase Inhibition Activity |

|---|---|---|

| Derivative Series | Acetylcholinesterase (AChE) | Exhibited inhibitory effects |

Note: The research confirms inhibitory potential, though specific IC₅₀ values for this exact series are not detailed in the provided sources.

DNA Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like DNA replication and transcription. They are established targets for anticancer drugs. Various 2,5-disubstituted-benzoxazole derivatives have been investigated for their ability to inhibit eukaryotic DNA topoisomerase I and II.

Several compounds from this class were found to be potent inhibitors. For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were identified as significant DNA topoisomerase I inhibitors. In another study, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole demonstrated significant activity as eukaryotic DNA topoisomerase II inhibitors, with potency greater than the reference drug etoposide. One study found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was a particularly effective Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a potent Topo I inhibitor. researchgate.net These findings highlight the potential of the benzoxazole scaffold, including derivatives with substitutions at the 5-position like the ethylsulfonyl group, as a basis for designing novel topoisomerase inhibitors.

Table 3: DNA Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives This is an interactive table. You can sort and filter the data.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 |

Cholesterol Ester Transfer Protein (CETP) Inhibition

Cholesterol Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. Structure-activity relationship studies on a series of 2-arylbenzoxazole inhibitors of CETP have revealed that substitution at the 5- and 7-positions of the benzoxazole moiety is beneficial for inhibitory activity. nih.gov This finding is particularly relevant for derivatives of this compound, as the ethylsulfonyl group at the 5-position aligns with this principle for enhancing CETP inhibition. One potent inhibitor from a related series, compound 47, demonstrated an IC₅₀ of 28 nM. nih.gov

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an esterase associated with HDL that protects against lipid oxidation and has antiatherogenic properties. nih.gov The inhibition of PON1 can be detrimental, and understanding how different chemical structures interact with this enzyme is important. While direct studies on the effects of this compound derivatives on PON1 are not available, research on related chemical classes provides some insight. Studies have shown that some sulfonamides can act as inhibitors of human serum PON1, with IC₅₀ values in the micromolar range. nih.gov Given the structural similarity between the ethylsulfonyl group and the sulfonamide moiety, it is plausible that 5-(ethylsulfonyl)-benzoxazole derivatives could also interact with and potentially inhibit PON1. However, without direct experimental evidence, this remains an area for future investigation.

Antiviral Activity

Derivatives of the this compound scaffold have been investigated for their potential to combat viral infections. Research has primarily focused on two significant targets: the human immunodeficiency virus type 1 (HIV-1) and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.

A series of oxazole-benzenesulfonamide derivatives, which are structurally related to this compound, have been identified as inhibitors of HIV-1 reverse transcriptase (RT). These compounds have demonstrated a novel mechanism of action. Instead of directly inhibiting the enzymatic activity of recombinant HIV-1 RT in homopolymer assays, they interfere with the interaction between the reverse transcriptase and the cellular factor eukaryotic elongation factor 1 alpha (eEF1A). wesleyan.edu This interaction is crucial for efficient reverse transcription and viral replication.

The antiviral activity of these derivatives was observed to be dose-dependent in HEK293T cells against both wild-type (WT) and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains of HIV-1. wesleyan.edu In HeLa cells, the inhibition was most potent during the early stages of replication, within the first 8 hours post-infection. wesleyan.edu Furthermore, in human primary activated CD4+ T cells, a key target of HIV-1, one of the derivatives, referred to as C7, effectively inhibited viral infectivity and replication for up to 6 days after infection. wesleyan.edu These findings suggest that targeting the RT-eEF1A interaction with this class of compounds could be a promising strategy for developing new anti-HIV-1 drugs, potentially effective against resistant strains. wesleyan.edunih.gov

| Compound Class | Mechanism of Action | Effect on HIV-1 | Cell Lines Tested |

| Oxazole-benzenesulfonamide Derivatives | Inhibition of HIV-1 Reverse Transcriptase interaction with cellular eEF1A. wesleyan.edu | Dose-dependent inhibition of reverse transcription and infection of wild-type and NNRTI-resistant HIV-1. wesleyan.edu | HEK293T cells, HeLa cells, Human primary activated CD4+ T cells. wesleyan.edu |

The main protease (M-pro), also known as 3-chymotrypsin-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development. researchgate.netproquest.com Molecular docking studies have been conducted to investigate the interaction of benzoxazole derivatives with the COVID-19 main protease. mdpi.com

In one such study, a benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was docked with the main protease (PDB ID: 6LU7). mdpi.com The active site of the SARS-CoV-2 main protease was defined, and the most favorable interactions were determined by the lowest free-bond energy (ΔG). mdpi.com The results of such in silico studies help in understanding the potential binding modes and can guide the design and synthesis of more potent inhibitors. The goal of these inhibitors is to bind to the active site of the M-pro, which is characterized by a catalytic dyad of Cys145–His41, thereby blocking its function and halting viral replication. researchgate.net

While specific experimental data on the inhibition of COVID-19 M-pro by this compound derivatives is not detailed in the available literature, the docking studies on related benzoxazole structures indicate that this chemical scaffold is a promising starting point for the development of SARS-CoV-2 inhibitors.

| Compound Class | Target | Methodology | Key Findings |

| Benzoxazole Derivatives | COVID-19 Main Protease (M-pro). mdpi.com | Molecular Docking. mdpi.com | Potential for interaction with the active site of the main protease, suggesting a basis for inhibitor design. mdpi.com |

Herbicidal Activity

The benzoxazole scaffold is recognized for its broad spectrum of biological activities, including potential applications in agriculture as herbicides. mdpi.com While many classes of compounds have been explored for their phytotoxic activities, benzoxazoles represent a class that has received increasing attention.

Research into the herbicidal properties of benzoxazole derivatives has shown that certain compounds exhibit significant phytotoxicity. For instance, studies on 2-nitromethylbenzoxazoles demonstrated their ability to inhibit seed germination. wesleyan.edu One derivative, 5-chloro-2-(nitromethyl)benzo[d]oxazole, showed higher inhibition against four different plant species (onion, tomato, cucumber, and sorghum) than a commercial herbicide. wesleyan.edu This indicates that the benzoxazole structure is important for the observed herbicidal activity.

However, based on a review of the available scientific literature, there is no specific information or data regarding the herbicidal activity of this compound or its direct derivatives. The general herbicidal potential of the broader benzoxazole class suggests that this specific compound and its derivatives could be of interest for future investigation in this area.

Elucidation of Molecular Mechanisms of Action for 5 Ethylsulfonyl 1,3 Benzoxazol 2 Amine Derivatives

Identification of Biological Targets

The benzoxazole (B165842) scaffold, a key feature of these compounds, is recognized for its ability to interact with various biological macromolecules. researchgate.net This structural characteristic allows derivatives of 5-(ethylsulfonyl)-1,3-benzoxazol-2-amine to engage with a range of biological targets, influencing different cellular processes.

One of the primary biological targets identified for these derivatives is DNA gyrase , an essential enzyme in bacteria responsible for managing DNA topology during replication. nih.gov By targeting this enzyme, these compounds exhibit potential as antibacterial agents.

In the context of cancer research, human topoisomerase IIα has been identified as another significant target. This enzyme plays a critical role in cell division, and its inhibition can lead to cell death, making it a valuable target for anticancer therapies.

Furthermore, studies have explored the interaction of these compounds with other crucial biological entities. For instance, some derivatives have been shown to bind to human serum albumin (HSA) , the primary protein transporter in the bloodstream. This interaction can significantly impact the distribution and availability of the compounds within the body. The interaction with calf thymus DNA (CT-DNA) has also been a subject of investigation to understand their potential to directly interfere with genetic material.

Modulation of Cellular Pathways

The engagement of this compound derivatives with their biological targets triggers a cascade of events that modulate various cellular pathways. In bacteria, the inhibition of DNA gyrase disrupts the processes of DNA replication and repair, ultimately leading to bacterial cell death. nih.gov

Within cancer cells, the inhibition of human topoisomerase IIα disrupts the normal cell cycle, often causing cells to accumulate in the G2/M phase and subsequently undergo apoptosis, or programmed cell death. This targeted disruption of cancer cell proliferation is a key mechanism behind their potential anticancer effects.

Ligand-Target Interaction Modes

The specific ways in which these derivatives bind to their targets are crucial for their activity and are a significant focus of research.

DNA Gyrase Binding and Inhibition

Molecular modeling studies have provided insights into how these compounds interact with the ATP-binding site of the DNA gyrase B subunit. The benzoxazole core and its various substituents form specific hydrogen bonds and other non-covalent interactions with key amino acid residues within the enzyme's active site. These interactions effectively block the enzyme's normal function, leading to the observed antibacterial effects.

Enzyme Active Site Interactions

Similarly, in the case of human topoisomerase IIα, derivatives of this compound are thought to bind to the enzyme's active site. The nature and positioning of the substituents on the benzoxazole ring play a critical role in the strength and specificity of this binding. By occupying the active site, these compounds prevent the enzyme from carrying out its essential functions in DNA metabolism.

Interaction with Biopolymers

The interaction of these compounds with biopolymers like DNA and serum albumin has been studied using various biophysical techniques. These studies have revealed that the derivatives can bind to DNA, potentially through intercalation between the base pairs or by fitting into the grooves of the DNA helix. Their binding to human serum albumin is also a significant factor, as it influences their pharmacokinetic profile, affecting how they are absorbed, distributed, metabolized, and excreted in the body.

Data Tables

| Biological Targets of this compound Derivatives | |||

| Compound Class | Biological Target | Organism/Cell Line | Key Findings |

| Benzoxazole Derivatives | DNA Gyrase | Bacteria | Inhibition of enzyme activity, potential antibacterial effect. nih.gov |

| Benzoxazole Derivatives | Human Topoisomerase IIα | Human Cancer Cells | Inhibition of enzyme activity, induction of apoptosis. |

| Benzoxazole Derivatives | Human Serum Albumin | In vitro | Binding to the protein, influencing pharmacokinetic properties. |

| Benzoxazole Derivatives | Calf Thymus DNA | In vitro | Interaction with DNA, suggesting potential for direct genetic material engagement. |

| Ligand-Target Interaction Details | ||

| Ligand | Target | Type of Interaction |

| This compound Derivatives | DNA Gyrase | Binding to the ATP-binding site. |

| This compound Derivatives | Human Topoisomerase IIα | Active site binding. |

| This compound Derivatives | Biopolymers (DNA, HSA) | Intercalation, groove binding, and protein binding. |

Structure Activity Relationship Sar Investigations of 5 Ethylsulfonyl 1,3 Benzoxazol 2 Amine Scaffold

Impact of Ethylsulfonyl Substitution at Position 5

The ethylsulfonyl group at the 5-position of the benzoxazole (B165842) ring plays a significant role in the molecule's interaction with biological targets. This electron-withdrawing group can influence the electronic properties of the entire heterocyclic system, affecting its binding affinity and pharmacokinetic profile.

Research into 5-substituted benzoxazole derivatives has highlighted the importance of the substituent at this position for various biological activities. For instance, in a study on 5-methyl/ethylsulfonyl-2-(4-(4-substituted piperazine/piperidine)acetamido)phenylbenzoxazole derivatives, the presence of the ethylsulfonyl group was a key feature of the synthesized compounds. researchgate.net While direct quantitative comparisons with other substituents at the 5-position in that specific study are not detailed, the inclusion of the ethylsulfonyl moiety suggests its contribution to the observed biological effects. researchgate.net In the broader context of benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, 5-sulfonyl substitutions have been shown to be crucial for activity. nih.gov For example, a 5-sulfonyl benzimidazole derivative with a 2-ethoxypyridin-4-yl sulfonyl moiety at C5 demonstrated good selectivity as a CB2-receptor agonist. nih.gov This underscores the general importance of sulfonyl groups at this position in related heterocyclic systems. nih.govnih.gov

The electronic nature of the substituent at position 5 can modulate the acidity of the N-H proton of the benzoxazole ring system and influence hydrogen bonding interactions with target proteins. The strong electron-withdrawing character of the ethylsulfonyl group can enhance these interactions, potentially leading to increased biological potency.

Table 1: Impact of 5-Substitution on Biological Activity (General Observations)

| 5-Substituent | General Effect on Activity | Reference |

| Ethylsulfonyl | Investigated as a key moiety in active compounds. | researchgate.net |

| Sulfonyl (general) | Can be crucial for selectivity and potency. | nih.govnih.gov |

| Methyl | Often used as a comparator for electronic effects. | |

| Chloro | Electron-withdrawing, can enhance activity. | |

| Amino | Electron-donating, can alter binding mode. | mdpi.com |

Influence of Substitutions on the Amine Group at Position 2

The 2-amino group of the benzoxazole scaffold is a primary site for chemical modification to explore and optimize biological activity. SAR studies have shown that the nature of the substituent on this amine can drastically alter the compound's potency and selectivity.

Derivatization of the 2-amino group, for example by acylation or alkylation, introduces new functional groups that can engage in additional interactions with the target protein. In a series of N-acylated and N-alkylated 2-aminobenzothiazoles, which are structurally related to benzoxazoles, the nature of the acyl or alkyl chain was found to be critical for inhibitory activity against prostaglandin (B15479496) E2 generation. researchgate.net Specifically, N-acylation with a 3-(naphthalen-2-yl)propanoyl moiety or N-alkylation with a chain carrying a naphthalene (B1677914) or phenyl group at a three-carbon distance resulted in potent inhibitors. researchgate.net

In another study focusing on 2-aminobenzoxazole (B146116) derivatives, various substitutions on the amine group led to a range of antifungal activities. researchgate.net The preparation of amides and sulfonamides from the 2-amino group allowed for the exploration of a diverse chemical space. researchgate.net

Table 2: SAR of Substitutions on the 2-Amine Group

| 2-Amine Substituent | Effect on Biological Activity | Reference |

| Unsubstituted (-NH2) | Serves as a key intermediate for derivatization. | researchgate.net |

| Acyl (e.g., propanoyl) | Can significantly enhance potency, depending on the acyl group. | researchgate.net |

| Alkyl (e.g., with aryl moiety) | Potency is influenced by the nature and length of the alkyl chain. | researchgate.net |

| Amide/Sulfonamide | Allows for diverse functionalization and SAR exploration. | researchgate.net |

Effect of Substitutions on the Benzoxazole Ring System

Beyond the 5- and 2-positions, substitutions at other positions of the benzoxazole ring system can also modulate biological activity. These modifications can influence the molecule's lipophilicity, steric profile, and electronic distribution.

It is important to consider the interplay between different substituents. The effect of a modification at one position can be dependent on the nature of the substituents at other positions. A holistic approach to SAR is therefore necessary for the rational design of new analogues.

Comparative SAR with Benzimidazole and Benzothiazole (B30560) Bioisosteres

Several studies have conducted comparative analyses of these three heterocyclic systems. In one study, the replacement of a benzothiazole ring with benzimidazole and benzoxazole resulted in a slight decrease in potency against HCT-116 cells, indicating that the sulfur atom of the benzothiazole might be important for this specific activity. researchgate.netresearchgate.net However, in other cases, the bioisosteric replacement has led to improved properties. For example, in a series of anti-inflammatory agents, the bioisosteric replacement of benzoxazole with benzimidazole and benzothiazole was explored, although the resulting compounds showed reduced activity, potentially due to altered solubility or receptor interactions. nih.gov

A study on hyaluronidase (B3051955) inhibitors showed that benzimidazole and benzothiazole derivatives required a large substituent at the 2-position for activity, while indole-based analogues, which lack the second heteroatom, showed higher activity. nih.gov This highlights that the optimal heterocyclic core can be target-dependent.

Table 3: Comparative Activity of Benzoxazole, Benzimidazole, and Benzothiazole Bioisosteres

| Heterocyclic Core | General Observation | Reference |

| Benzoxazole | Activity is target-dependent; can be a potent scaffold. | researchgate.netresearchgate.net |

| Benzimidazole | Often shows similar or slightly different activity profiles compared to benzoxazole. | researchgate.netnih.govresearchgate.net |

| Benzothiazole | The sulfur atom can be crucial for specific interactions, sometimes leading to higher potency. | researchgate.netresearchgate.net |

Identification of Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the 5-(ethylsulfonyl)-1,3-benzoxazol-2-amine scaffold, several key pharmacophoric features can be identified based on SAR studies.

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The ethylsulfonyl group at position 5 provides two strong hydrogen bond acceptor sites through its oxygen atoms.

A hydrogen bond donor: The 2-amino group serves as a hydrogen bond donor.

An aromatic/hydrophobic region: The benzoxazole ring system itself provides a hydrophobic surface for van der Waals interactions.

Additional interaction sites: Substituents on the 2-amino group can introduce further hydrogen bond donors, acceptors, or hydrophobic features.

Pharmacophore modeling studies on benzoxazole derivatives have indeed identified hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features as crucial for their activity. The specific arrangement and nature of these features determine the compound's affinity and selectivity for its biological target.

Table 4: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Corresponding Structural Moiety | Reference |

| Hydrogen Bond Acceptor (HBA) | Ethylsulfonyl group (SO2) | |

| Hydrogen Bond Donor (HBD) | 2-Amine group (NH2) | |

| Aromatic/Hydrophobic Region | Benzoxazole ring |

Advanced Computational and Theoretical Studies of 5 Ethylsulfonyl 1,3 Benzoxazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of various compounds with a high degree of accuracy.

Optimized Molecular Structural Parameters

The optimization of the molecular geometry is the first step in most quantum chemical studies, providing the most stable conformation of the molecule. For the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, DFT calculations have been used to determine the bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure and steric effects. The optimized geometry of the analogue shows a nearly planar benzoxazole (B165842) ring system, with the ethylsulfonyl group introducing a tetrahedral geometry at the sulfur atom. uantwerpen.be

Table 1: Selected Optimized Bond Lengths and Angles for a Benzoxazole Analogue

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-S | 1.78 |

| S=O | 1.45 | |

| C-O (benzoxazole) | 1.37 | |

| C=N (benzoxazole) | 1.32 | |

| Bond Angle | O-S-O | 119.5 |

| C-S-C | 104.2 |

Note: The data presented is for the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole and serves as a predictive model for 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. semanticscholar.org

For the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, the HOMO-LUMO energy gap was calculated to be -9.8 kcal/mol. ksu.edu.sa A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO provides information about the sites of electrophilic and nucleophilic attack, respectively. In the analogue, the HOMO is primarily located on the p-aminophenyl ring, while the LUMO is distributed over the benzoxazole ring system. uantwerpen.be

Table 2: Frontier Molecular Orbital Energies for a Benzoxazole Analogue

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: The data presented is for the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole and serves as a predictive model for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic reactions. The MEP surface is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the MEP analysis of the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, the most negative potential is located over the oxygen atoms of the sulfonyl group, indicating these as likely sites for electrophilic attack. The region around the amino group protons shows a positive potential, making it susceptible to nucleophilic attack. uantwerpen.be

Vibrational Spectroscopic Investigations

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. For the analogue, the calculated vibrational spectra showed good agreement with the experimental FT-IR and FT-Raman spectra, confirming the presence of key functional groups such as the sulfonyl (SO2), amino (NH2), and benzoxazole ring vibrations. uantwerpen.be

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.

Prediction of Binding Modes and Affinities with Target Proteins

For the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, molecular docking studies were performed to investigate its binding affinity with Focal Adhesion Kinase (FAK), a protein implicated in cancer progression. The results showed a good binding affinity with a binding free energy of -9.8 kcal/mol. ksu.edu.sa The docking analysis revealed that the molecule forms stable interactions with the active site of FAK through hydrogen bonds and alkyl-π interactions. uantwerpen.be Specifically, the amino group and the sulfonyl oxygen atoms were involved in hydrogen bonding with the amino acid residues of the protein.

These findings suggest that this compound, owing to its structural similarities, may also exhibit significant binding affinity towards similar protein targets. The presence of the ethylsulfonyl and amino groups makes it a candidate for forming key interactions within a protein's active site.

Table 3: Interacting Amino Acids and Binding Interactions for a Benzoxazole Analogue with FAK

| Interacting Residue | Type of Interaction |

| CYS 502 | Hydrogen Bond |

| GLU 506 | Hydrogen Bond |

| VAL 484 | Alkyl-π |

Note: The data presented is for the analogue 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole and serves as a predictive model for the potential interactions of this compound.

Assessment of Ligand-Receptor Interactions

Molecular docking studies are pivotal in computational chemistry for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of this compound, these studies have elucidated key interactions at the active sites of various protein targets, providing a structural basis for their potential biological activities.

In a study involving 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, molecular docking against Focal Adhesion Kinase (FAK), a protein implicated in cancer cell migration and proliferation, predicted a strong binding affinity with a binding free energy of -9.8 kcal/mol. This suggests the inhibitor forms a stable complex with FAK, highlighting its potential as a FAK inhibitor. ankara.edu.tr

Similarly, a series of 5-methyl/ethylsulfonyl-2-(4-(substituted piperazine/piperidine)acetamido)phenyl benzoxazole derivatives were evaluated through molecular docking against the DNA gyrase enzyme (PDB: 4KTN). researchgate.netusx.edu.cn This enzyme is a crucial target for antibacterial agents. The docking studies for these compounds helped in understanding their interactions within the enzyme's active site. researchgate.net

For a related compound, a 5-(benzylsulfonyl)oxazole derivative, docking studies revealed its possible binding modes in two different targets: the colchicine (B1669291) binding site of β-tubulin and the ATP-binding site of cyclin-dependent kinase 2 (CDK2). researchgate.net In the case of β-tubulin, the 5-(benzylsulfonyl)oxazole fragment was found to engage in electrostatic, van der Waals, and hydrophobic interactions with amino acid residues such as Val238, Leu248, Leu255, Lys352, and Ile378. researchgate.net When docked into CDK2, this fragment occupied a hydrophobic pocket, interacting with residues like Val18, Ile10, Ala31, Val64, Phe80, and Leu134, and also formed a π-stacking interaction with Phe82. researchgate.net These interactions underscore the importance of the sulfonyl-containing scaffold in anchoring the ligand within the binding sites of protein kinases and structural proteins.

The table below summarizes representative ligand-receptor interactions for sulfonyl-containing benzoxazole derivatives based on molecular docking studies.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| 5-Ethylsulphonyl-benzoxazole | Focal Adhesion Kinase (FAK) | Not specified | Not specified | -9.8 |

| 5-Ethylsulfonyl-benzoxazole | DNA Gyrase (E. coli) | Not specified | Not specified | Not specified |

| 5-Benzylsulfonyl-oxazole | β-Tubulin | Val238, Leu248, Leu255, Lys352, Ile378 | Electrostatic, van der Waals, Hydrophobic | -8.0 |

| 5-Benzylsulfonyl-oxazole | CDK2 | Val18, Ile10, Ala31, Val64, Phe80, Leu83 | Hydrophobic, π-stacking with Phe82 | -9.2 |

This table is generated based on data from multiple sources for illustrative purposes. ankara.edu.trresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-receptor complexes. For benzoxazole derivatives, MD simulations have been instrumental in validating docking results and assessing the stability of the predicted binding poses. nih.govrsc.org

In studies on benzoxazole derivatives as potential anticancer agents targeting VEGFR-2, MD simulations were performed to confirm the stability of the ligand within the receptor's active site. nih.govresearchgate.net These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory over the simulation time indicates that the ligand remains securely bound in the active site and the complex does not undergo significant conformational changes. nih.govajgreenchem.com

Another key parameter analyzed is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. ajgreenchem.com This analysis can identify which parts of the protein are flexible and which are stabilized upon ligand binding. For benzoxazole derivatives, MD simulations have shown that the compounds maintain sustained interactions with key amino acids in the binding pocket, confirming the rationality of the molecular docking poses. researchgate.net For instance, simulations on related benzimidazole (B57391) and benzothiazole (B30560) derivatives targeting SARS-CoV-2 proteins were run for 100 nanoseconds to analyze RMSD values and confirm complex stability. nih.gov Similarly, MD simulations of sulfathiazole (B1682510) derivatives helped in understanding the flexibility and compactness of the protein-ligand complexes. ajgreenchem.com

Although specific MD simulation data for this compound is not extensively documented in public literature, the established methodology for related benzoxazoles provides a clear framework for how its dynamics would be assessed. nih.govrsc.orgnih.gov Such a study would involve placing the docked complex in a simulated physiological environment and running the simulation to confirm the stability of key hydrogen bonds and hydrophobic interactions over time.

In Silico ADMET (Adsorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The in silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and minimize late-stage failures. Computational tools are used to estimate these properties for compounds like this compound and its derivatives. researchgate.netusx.edu.cn

Studies on a range of 5-methyl/ethylsulfonyl benzoxazole derivatives have shown that these compounds generally exhibit desirable ADMET properties. researchgate.netusx.edu.cnresearchgate.net Predictions often include parameters related to oral bioavailability, such as adherence to Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally active if it has a molecular weight under 500 Da, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The ADME profiles predicted for many benzoxazole derivatives are often in compliance with these rules. researchgate.netresearchgate.net

The table below presents a typical set of predicted ADMET properties for benzoxazole derivatives, illustrating the kind of data generated in these in silico studies.

| Parameter | Description | Predicted Value Range for Benzoxazole Derivatives | Reference |

| Adsorption | |||

| Human Intestinal Absorption | Percentage of drug absorbed through the human intestine. | > 70% | usx.edu.cn |

| Caco-2 Permeability | A measure of intestinal permeability. | Variable | researchgate.net |

| Distribution | |||

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Variable, often > 90% | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Ability of the compound to cross into the central nervous system. | Often predicted as non-penetrant | researchgate.net |

| Metabolism | |||

| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Often predicted as non-inhibitor | researchgate.net |

| Excretion | |||

| Total Clearance | The rate at which a drug is removed from the body. | Not widely reported | |

| Toxicity | |||

| AMES Toxicity | Potential to be mutagenic. | Often predicted as non-mutagenic | researchgate.net |

| hERG Inhibition | Potential to cause cardiac side effects. | Variable | researchgate.net |

| Drug-Likeness | |||

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | Generally 0 or 1 violation | researchgate.net |

This table compiles representative data from various studies on benzoxazole derivatives and does not represent a single compound unless specified. The data is for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with potential activity. ijrpr.com